

Diacetamide Thermochemistry: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Diacetamide*

Cat. No.: *B036884*

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This technical guide provides a comprehensive overview of the available thermochemical data for **diacetamide** ($C_4H_8NO_2$), a compound of interest in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource of quantitative data, experimental methodologies, and key thermodynamic relationships.

Core Thermochemical Data

The thermochemical properties of **diacetamide** are crucial for understanding its stability, reactivity, and energy profile in chemical transformations. The following tables summarize the key quantitative data available in the literature.

Table 1: Standard Enthalpy of Formation of **Diacetamide**

Thermochemical Parameter	Value (kJ/mol)
Standard Enthalpy of Hydrolysis ($\Delta_r H^\circ$)	-18.1 ± 0.2 ^[1]
Calculated Standard Enthalpy of Formation of solid Diacetamide ($\Delta_f H^\circ$)	-450.0 ± 0.5

Note: The standard enthalpy of formation of **diacetamide** was calculated based on its enthalpy of hydrolysis and the standard enthalpies of formation of the reaction products and reactants.

Table 2: Phase Change Enthalpies of **Diacetamide**

Thermochemical Parameter	Value (kJ/mol)
Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$)	73.2 ± 0.8 [2]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	59.7 at 383 K [2]

Table 3: Ancillary Thermochemical Data Used in Calculations

Compound	State	Standard Enthalpy of Formation ($\Delta_f H^\circ$) (kJ/mol)
Water	liquid	-285.83
Acetic Acid	aqueous	-486.01
Acetamide	solid	-238.1
Acetamide	aqueous	-224.2

Due to the limited availability of direct experimental data in publicly accessible literature, values for the standard enthalpy of combustion, standard molar entropy, and molar heat capacity for **diacetamide** could not be included in this guide.

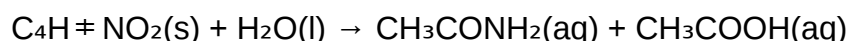
Experimental Protocols

While the full experimental details from the original seminal works by Wadso and Hill and Wadso were not accessible for this review, a general methodology for the key experiments is outlined below.

Determination of the Enthalpy of Hydrolysis by Reaction Calorimetry

The enthalpy of hydrolysis of **diacetamide** was determined using reaction calorimetry. This technique measures the heat change accompanying a chemical reaction.

Reaction:

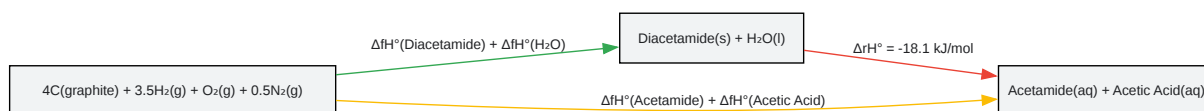


General Protocol:

- A known mass of solid **diacetamide** is introduced into a calorimeter containing a specific volume of water.
- The calorimeter is a thermally insulated vessel designed to minimize heat exchange with the surroundings.
- The temperature of the water is monitored precisely before and after the introduction of the **diacetamide**.
- The hydrolysis reaction is initiated, and the change in temperature is recorded until the reaction is complete and thermal equilibrium is reached.
- The heat absorbed or released by the reaction (q) is calculated using the formula: $q = m \times c \times \Delta T$ where:
 - m is the total mass of the solution.
 - c is the specific heat capacity of the solution.
 - ΔT is the change in temperature.
- The enthalpy of hydrolysis ($\Delta_r H^\circ$) is then determined by dividing the heat of reaction by the number of moles of **diacetamide** used.

Thermodynamic Relationships and Calculations

The standard enthalpy of formation of **diacetamide** can be derived from its enthalpy of hydrolysis using Hess's Law. This fundamental principle of thermochemistry states that the total enthalpy change for a reaction is independent of the pathway taken.



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Caption: Thermochemical cycle for the hydrolysis of **diacetamide**.

Calculation of the Standard Enthalpy of Formation of **Diacetamide**:

The enthalpy of reaction ($\Delta_r H^\circ$) is related to the standard enthalpies of formation ($\Delta_f H^\circ$) of the products and reactants by the following equation:

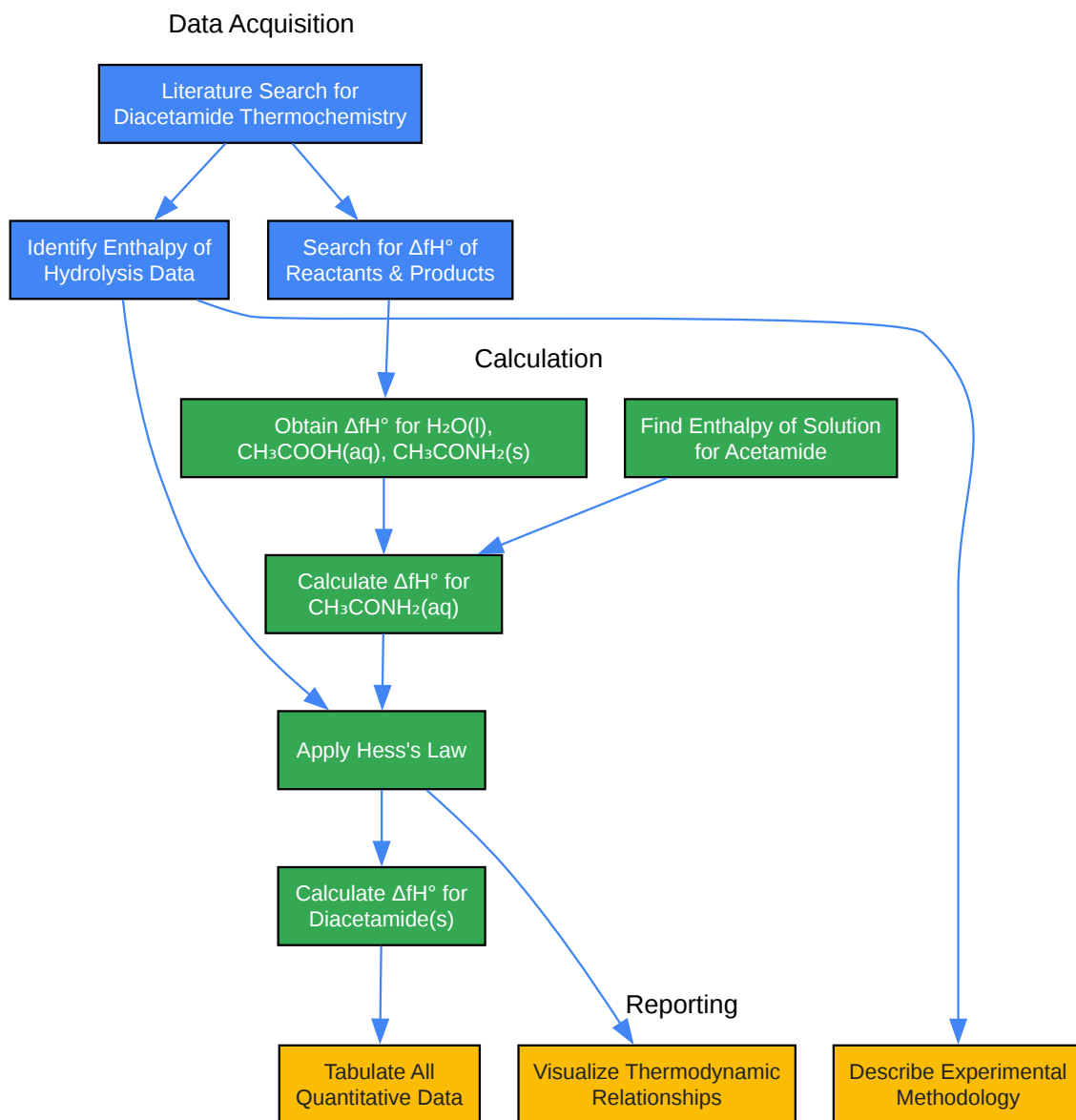
$$\Delta_r H^\circ = [\Delta_f H^\circ(\text{Acetamide(aq)}) + \Delta_f H^\circ(\text{Acetic Acid(aq)})] - [\Delta_f H^\circ(\text{Diacetamide(s)}) + \Delta_f H^\circ(\text{H}_2\text{O(l)})]$$

To calculate the standard enthalpy of formation of aqueous acetamide, the enthalpy of formation of solid acetamide and its enthalpy of solution are required.

By rearranging the equation and substituting the known values, the standard enthalpy of formation of solid **diacetamide** is calculated to be -450.0 ± 0.5 kJ/mol.

Logical Workflow for Data Determination

The process of determining the thermochemical properties of **diacetamide**, particularly when direct experimental values are scarce, follows a logical progression.



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Caption: Workflow for determining **diacetamide**'s thermochemical data.

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References

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- 2. Diacetamide [webbook.nist.gov]
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